

Spectroscopic and Structural Elucidation of 1-(2-pyridyl)cyclopropanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-2-
YL)cyclopropanecarbonitrile

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for 1-(2-pyridyl)cyclopropanecarbonitrile. The following guide has been constructed using hypothetical, yet chemically plausible, data to serve as an illustrative template for the analysis of this compound. The experimental protocols and data interpretation sections are based on standard analytical techniques for small organic molecules.

Introduction

1-(2-pyridyl)cyclopropanecarbonitrile is a novel small molecule incorporating a pyridine ring, a cyclopropane moiety, and a nitrile functional group. This unique combination of structural features makes it a compound of interest in medicinal chemistry and materials science. The pyridine ring offers potential for hydrogen bonding and metal coordination, the strained cyclopropane ring can influence molecular conformation and metabolic stability, and the nitrile group can act as a versatile chemical handle or a polar pharmacophoric element. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound upon synthesis. This guide provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-pyridyl)cyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.62	ddd	1H	Pyridyl-H6
7.75	td	1H	Pyridyl-H4
7.45	d	1H	Pyridyl-H3
7.28	ddd	1H	Pyridyl-H5
1.85	dd	2H	Cyclopropyl-H (cis)
1.50	dd	2H	Cyclopropyl-H (trans)

Table 2: Hypothetical ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
158.5	Pyridyl-C2 (ipso)
149.8	Pyridyl-C6
137.0	Pyridyl-C4
124.2	Pyridyl-C5
121.5	Pyridyl-C3
118.9	-C \equiv N (Nitrile)
23.0	Cyclopropyl-C (ipso)
16.5	Cyclopropyl-CH $_2$

Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3010	Medium	C-H stretch (Aromatic, Pyridyl)
2245	Strong	C≡N stretch (Nitrile)
1590, 1570, 1475	Strong	C=C, C=N stretch (Pyridyl ring)
1435	Medium	CH ₂ scissoring (Cyclopropyl)
1020	Medium	Cyclopropane ring breathing

Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
144.07	95	[M] ⁺ (Molecular Ion)
117.06	100	[M - HCN] ⁺ (Loss of hydrogen cyanide)
104.05	60	[C ₇ H ₆ N] ⁺ (Rearrangement and loss of C ₂ H ₂)
78.03	85	[C ₅ H ₄ N] ⁺ (Pyridyl cation)

Experimental Protocols

NMR Spectroscopy

A sample of approximately 5-10 mg of 1-(2-pyridyl)cyclopropanecarbonitrile would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data would be collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a

relaxation delay of 1 second. ^{13}C NMR spectra would be acquired using proton decoupling, with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

IR Spectroscopy

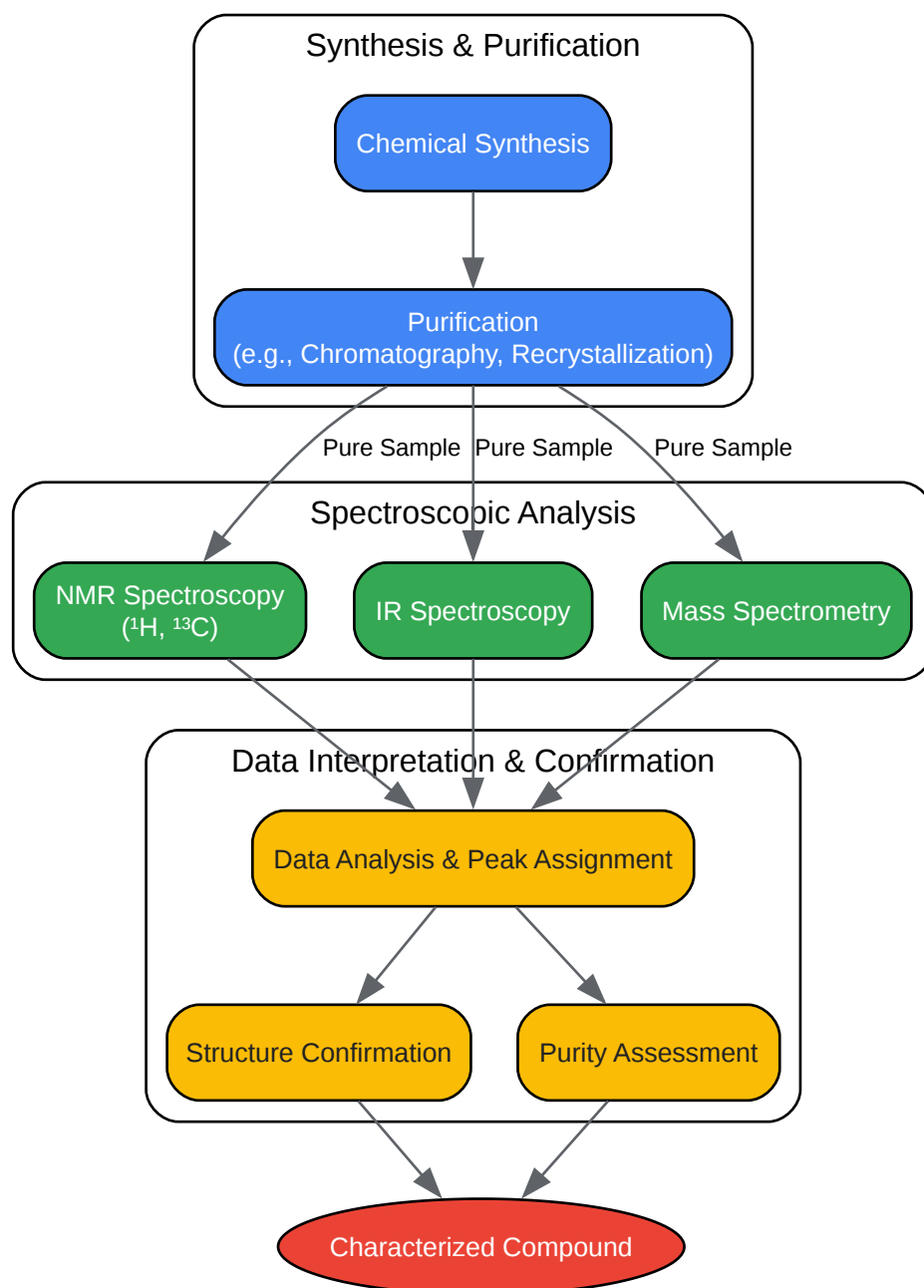
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ by co-adding 32 scans with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometric analysis would be performed on a high-resolution mass spectrometer using electron ionization (EI). A dilute solution of the compound in methanol would be introduced into the ion source. The EI energy would be set to 70 eV. The mass analyzer would be scanned over a mass-to-charge (m/z) range of 40–500 amu.

Workflow and Visualization

The general workflow for the synthesis and spectroscopic characterization of a novel compound like 1-(2-pyridyl)cyclopropanecarbonitrile is depicted below. This process ensures the unambiguous identification and purity assessment of the final product.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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